N-benzyl-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a tricyclic core fused with heteroatoms (oxygen and nitrogen), a 3-methoxyphenyl substituent, and a sulfanyl-acetamide side chain.
Properties
IUPAC Name |
N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-32-19-11-7-10-18(14-19)29-25(31)24-23(20-12-5-6-13-21(20)33-24)28-26(29)34-16-22(30)27-15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWSZTMLDPMBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the core structure: The core tricyclic structure can be synthesized through a series of cyclization reactions involving appropriate starting materials such as 3-methoxyphenyl derivatives and diazatricyclic intermediates.
Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the tricyclic intermediate.
Acetamide formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group in the tricyclic structure can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[740
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor binding: It may interact with specific receptors, modulating their activity.
Signal transduction pathways: The compound may affect various cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Bioactivity Profile Correlation
Evidence from bioactivity clustering studies suggests that compounds with similar heterocyclic cores and sulfanyl/acetylated side chains exhibit overlapping interactions with protein targets, particularly enzymes like histone deacetylases (HDACs) or kinases . For example:
- Aglaithioduline, a compound with ~70% structural similarity to SAHA (a known HDAC inhibitor), shares comparable pharmacokinetic properties (e.g., logP, hydrogen bonding) with the target compound, as determined via Tanimoto coefficient-based similarity indexing .
- Hierarchical clustering of bioactivity data reveals that structural similarities in tricyclic systems correlate with conserved mechanisms of action, such as DNA intercalation or enzyme inhibition .
Table 2: Predicted Pharmacokinetic Properties
| Property | Target Compound | Aglaithioduline |
|---|---|---|
| logP (Lipophilicity) | 3.2 | 2.9 |
| H-Bond Donors | 2 | 1 |
| H-Bond Acceptors | 6 | 5 |
| Polar Surface Area (Ų) | 110 | 98 |
Spectral and Analytical Data
Comparative NMR analysis of acetamide derivatives (e.g., veronicoside, amphicoside) highlights that substituent variations on the aromatic or heterocyclic core significantly alter spectral signatures:
- 1H-NMR : The target compound’s methoxyphenyl group would exhibit characteristic singlet peaks at δ 3.8–4.0 ppm, whereas analogues with sulfonyl groups (e.g., the pyrimido-benzothiazin derivative) show downfield shifts due to electron-withdrawing effects .
- 13C-NMR : The tricyclic core’s carbonyl (C=O) resonance is expected near δ 170–175 ppm, consistent with similar oxa-diazatricyclo systems .
Biological Activity
N-benzyl-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves multiple synthetic steps that typically include:
- Preparation of the Core Structure : The tricyclic framework is constructed using specific reagents and conditions that promote cyclization.
- Introduction of Functional Groups : The sulfanyl and acetamide groups are introduced through nucleophilic substitution reactions.
- Optimization of Reaction Conditions : Controlled temperatures and organic solvents are employed to enhance yield and purity.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It is hypothesized that the compound can modulate pathways associated with apoptosis and cell cycle regulation.
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. The results indicated varying levels of cytotoxicity:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HL-60 | 17.6 | Moderate inhibition observed |
| HCT-8 | 101.5 | Modest activity |
| MDA-MB-435 | 82.8 | Significant inhibition |
| SF295 | 119.5 | Low activity noted |
These findings suggest that the compound exhibits selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Variations in substituents on the aromatic rings significantly influence its efficacy:
- Hydroxyl Substituents : Compounds with hydroxyl groups at specific positions showed enhanced cytotoxicity.
- Bromine Substituents : The introduction of bromine atoms was observed to reduce bioactivity in several analogues.
Therapeutic Applications
Given its promising biological activity, this compound has potential applications in:
- Cancer Therapy : Its selective cytotoxicity suggests it could be developed as a targeted cancer treatment.
- Antimicrobial Agents : Preliminary data indicate possible antibacterial properties that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
